molecular formula C5H12OS B1295008 2-(Isopropylthio)ethanol CAS No. 40811-49-2

2-(Isopropylthio)ethanol

Cat. No.: B1295008
CAS No.: 40811-49-2
M. Wt: 120.22 g/mol
InChI Key: QGONIKZRWOOHBB-UHFFFAOYSA-N
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Description

2-(Isopropylthio)ethanol: is an organic compound with the molecular formula C5H12OS 2-Hydroxyethyl Isopropyl Sulfide . This compound is characterized by the presence of a hydroxyl group (-OH) and an isopropylthio group (-S-iPr) attached to an ethane backbone. It appears as a colorless to light yellow liquid and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopropylthio)ethanol typically involves the reaction of 2-chloroethanol with isopropyl mercaptan in the presence of a base such as sodium hydroxide . The reaction proceeds via a nucleophilic substitution mechanism where the chlorine atom is replaced by the isopropylthio group .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(Isopropylthio)ethanol can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include and .

    Reduction: The compound can be reduced to form the corresponding thiol and alcohol. Reducing agents such as are typically used.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium periodate

    Reduction: Lithium aluminum hydride

    Substitution: Acyl chlorides, bases like sodium hydroxide

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol, alcohol

    Substitution: Esters, ethers

Scientific Research Applications

2-(Isopropylthio)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Isopropylthio)ethanol involves its interaction with molecular targets through its hydroxyl and isopropylthio groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions. The compound can modulate the activity of enzymes and proteins by forming covalent bonds with specific amino acid residues, thereby affecting their function and activity .

Comparison with Similar Compounds

    2-(Methylthio)ethanol: Similar structure but with a methyl group instead of an isopropyl group.

    2-(Ethylthio)ethanol: Similar structure but with an ethyl group instead of an isopropyl group.

    2-(Butylthio)ethanol: Similar structure but with a butyl group instead of an isopropyl group.

Uniqueness: 2-(Isopropylthio)ethanol is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions compared to its methyl, ethyl, and butyl analogs. The steric and electronic effects of the isopropyl group can lead to different chemical behaviors and applications .

Properties

IUPAC Name

2-propan-2-ylsulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12OS/c1-5(2)7-4-3-6/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGONIKZRWOOHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193798
Record name 2-((1-Methylethyl)thio)ethanol
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Molecular Weight

120.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40811-49-2
Record name 2-[(1-Methylethyl)thio]ethanol
Source CAS Common Chemistry
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Record name 2-((1-Methylethyl)thio)ethanol
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Record name 40811-49-2
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Record name 2-((1-Methylethyl)thio)ethanol
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Record name 2-[(1-methylethyl)thio]ethanol
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Record name 2-(Isopropylthio)ethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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